![molecular formula C18H17NO5 B5177744 N-(2-furylmethyl)-N-methyl-2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetamide CAS No. 959240-88-1](/img/structure/B5177744.png)

N-(2-furylmethyl)-N-methyl-2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

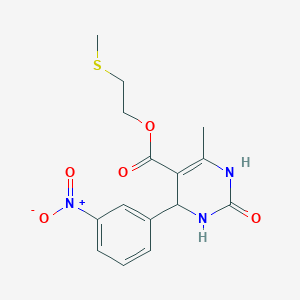

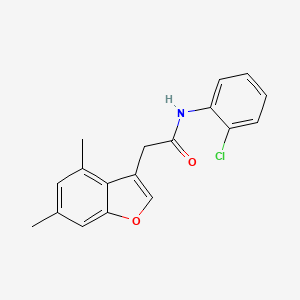

“N-(2-furylmethyl)-N-methyl-2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetamide” is a complex organic compound. It contains a furylmethyl group, a methyl group, a chromen-6-yl group, and an acetamide group . The chromen-6-yl group indicates that this compound is a derivative of chromone, a type of coumarin .

Scientific Research Applications

Antimicrobial Activity

This compound has been synthesized and tested for its in vitro antimicrobial activity . The newly synthesized compounds exerted significant inhibitory activity against the growth of tested bacterial strains . A few of them were found to be potent antimicrobial agents .

Anti-inflammatory Activity

In a study, the compound was synthesized through the reaction of 7-amino-4-methyl-2H-chromen-2-one with (±)-2-chloro-2-phenylacetyl chloride . The in vitro anti-inflammatory activity of the new compound was evaluated, and the results indicated that it exhibited superior activity compared to the standard, ibuprofen .

Antitumor Activity

7-amino, 4-methyl coumarin derivatives, which include this compound, have shown antitumor activity .

Anti-HIV Activity

These derivatives have also demonstrated anti-HIV activity .

Antibacterial and Antifungal Activities

The compound has shown antibacterial and antifungal activities .

Anti-inflammatory and Analgesic Activities

Newly synthesized compounds, including this one, exhibit moderate analgesic and excellent inflammatory activities .

Inhibitors of Bacterial DNA Gyrase

These compounds are potent inhibitors of bacterial DNA gyrase .

Antioxidant Activity

Hydroxycoumarins, which include this compound, have been reported to possess strong antioxidant and protective effects against oxidative stress by scavenging reactive oxygen species .

Mechanism of Action

Target of Action

It’s known that coumarin derivatives, which this compound is a part of, have been shown to exhibit a wide range of biological activities . They are known to interact with various enzymes and receptors in the body, contributing to their diverse pharmacological effects .

Mode of Action

Coumarin derivatives are known to interact with their targets in a variety of ways, including enzyme inhibition, receptor antagonism, and disruption of cell membrane integrity

Biochemical Pathways

Coumarin derivatives are known to affect a variety of biochemical pathways, including those involved in inflammation, coagulation, and cellular proliferation

Pharmacokinetics

Coumarin derivatives are generally well absorbed and widely distributed throughout the body . They are metabolized primarily in the liver and excreted in the urine

Result of Action

Coumarin derivatives are known to exert a variety of effects at the molecular and cellular level, including anti-inflammatory, anticoagulant, and antiproliferative effects

properties

IUPAC Name |

N-(furan-2-ylmethyl)-N-methyl-2-(4-methyl-2-oxochromen-6-yl)oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5/c1-12-8-18(21)24-16-6-5-13(9-15(12)16)23-11-17(20)19(2)10-14-4-3-7-22-14/h3-9H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYMXPNZUYCIGFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=C(C=C2)OCC(=O)N(C)CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401131804 |

Source

|

| Record name | N-(2-Furanylmethyl)-N-methyl-2-[(4-methyl-2-oxo-2H-1-benzopyran-6-yl)oxy]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401131804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

959240-88-1 |

Source

|

| Record name | N-(2-Furanylmethyl)-N-methyl-2-[(4-methyl-2-oxo-2H-1-benzopyran-6-yl)oxy]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959240-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Furanylmethyl)-N-methyl-2-[(4-methyl-2-oxo-2H-1-benzopyran-6-yl)oxy]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401131804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl N-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-N-methylglycinate](/img/structure/B5177669.png)

![1-[(2-methylphenoxy)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B5177670.png)

![2-(4-chlorobenzyl)-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5177701.png)

![1-{2-[2-(1-naphthyloxy)ethoxy]ethyl}piperidine](/img/structure/B5177727.png)

![5-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5177736.png)

![N-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5177750.png)

![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]pyrrolidine](/img/structure/B5177761.png)

![4-chloro-N-[5-({2-[(4-fluoro-3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5177768.png)